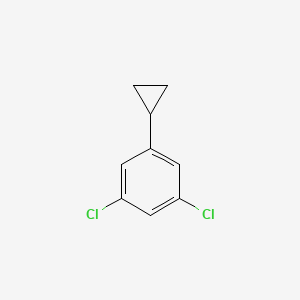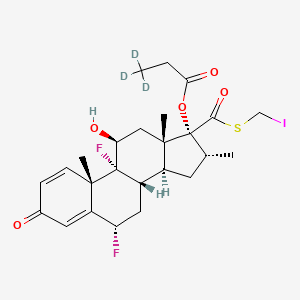![molecular formula C17H15NO4 B13713516 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione, also known as (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione, is a research chemical with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol. This compound is characterized by its oxazolidine-2,5-dione core structure, which is substituted with a phenylmethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves several steps. One common synthetic route includes the reaction of 4-(Benzyloxy)benzylamine with phosgene to form the corresponding isocyanate, which is then cyclized to produce the oxazolidine-2,5-dione core . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Chemical Reactions Analysis
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research on this compound includes its potential use as an anti-inflammatory agent, as well as its role in the development of new drugs for treating various diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione: This compound has a methoxy group instead of a phenylmethoxy group, resulting in different chemical reactivity and biological activity.
4-[(4-Chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20) |
InChI Key |
PXBOIYCSALTRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
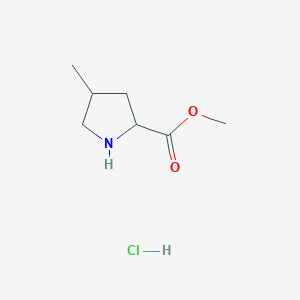


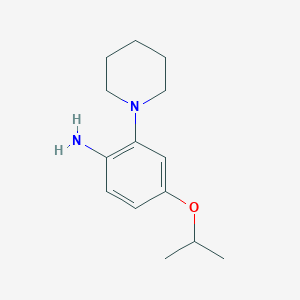
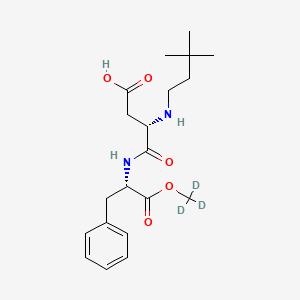


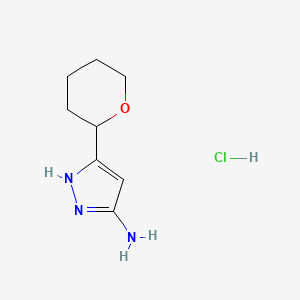

![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
